

Comprehensive Analytical Characterization of 5-Chloro-3-methylpentan-2-one

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Compound of Interest

Compound Name: 5-Chloro-3-methylpentan-2-one

Cat. No.: B1365366

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Introduction

5-Chloro-3-methylpentan-2-one (CAS No. 1187-81-1) is a halogenated aliphatic ketone that serves as a key intermediate in various organic syntheses.[1][2] Its bifunctional nature, possessing both a ketone and a chloroalkane group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical precursors and specialty chemicals.[1] Given its role as a synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are critical for ensuring the desired outcome, yield, and safety profile of subsequent reactions.

This application note provides a comprehensive guide to the analytical techniques required for the complete characterization of **5-Chloro-3-methylpentan-2-one**. We will detail robust protocols for chromatographic and spectroscopic analysis, explain the rationale behind methodological choices, and demonstrate how to integrate the resulting data for a conclusive assessment of identity and purity.

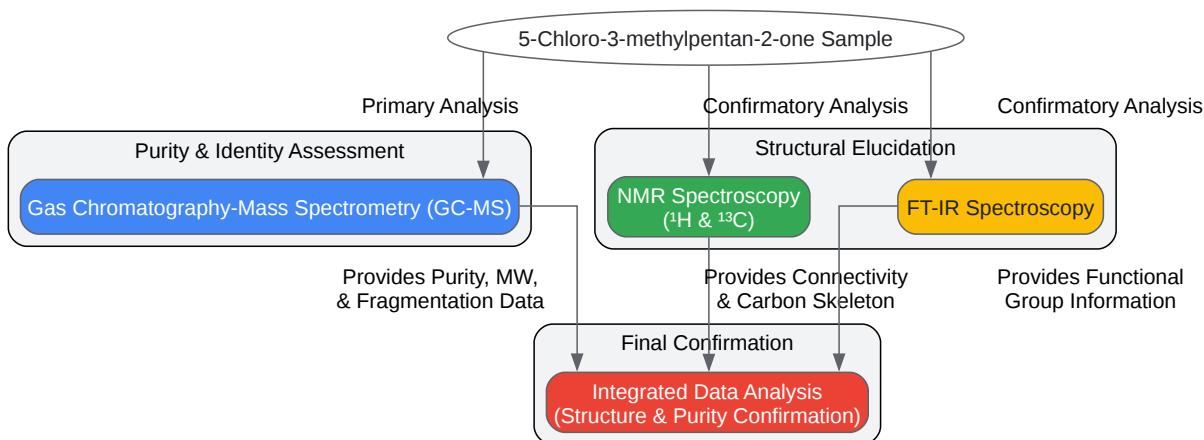
Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to selecting and optimizing analytical methods. For instance, its volatility and thermal stability suggest that Gas Chromatography (GC) is a primary technique for purity analysis, while its functional groups provide distinct signatures in spectroscopic analyses.

Property	Value	Source
IUPAC Name	5-chloro-3-methylpentan-2-one	PubChem[3]
CAS Number	1187-81-1	American Elements[2]
Molecular Formula	C ₆ H ₁₁ ClO	PubChem[3]
Molecular Weight	134.60 g/mol	PubChem[3]
Appearance	Liquid (predicted)	American Elements[2]
Boiling Point	180.7°C at 760 mmHg	American Elements[2]
Density	0.986 g/cm ³	American Elements[2]
SMILES	CC(CCCl)C(=O)C	PubChem[3]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a chemical entity. We recommend a workflow that first establishes purity via a high-resolution separation technique and then confirms molecular structure using a combination of spectroscopic methods.

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Caption: Recommended workflow for the characterization of **5-Chloro-3-methylpentan-2-one**.

Chromatographic Analysis: Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for this molecule due to its volatility. The gas chromatograph separates the analyte from volatile impurities based on boiling point and polarity. The mass spectrometer then fragments the eluted compound, providing a unique "fingerprint" (mass spectrum) that confirms its identity and molecular weight.

Protocol:

- **Sample Preparation:** Prepare a 1 mg/mL solution of **5-Chloro-3-methylpentan-2-one** in a high-purity solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A standard GC-MS system equipped with an electron ionization (EI) source.

- GC Conditions:

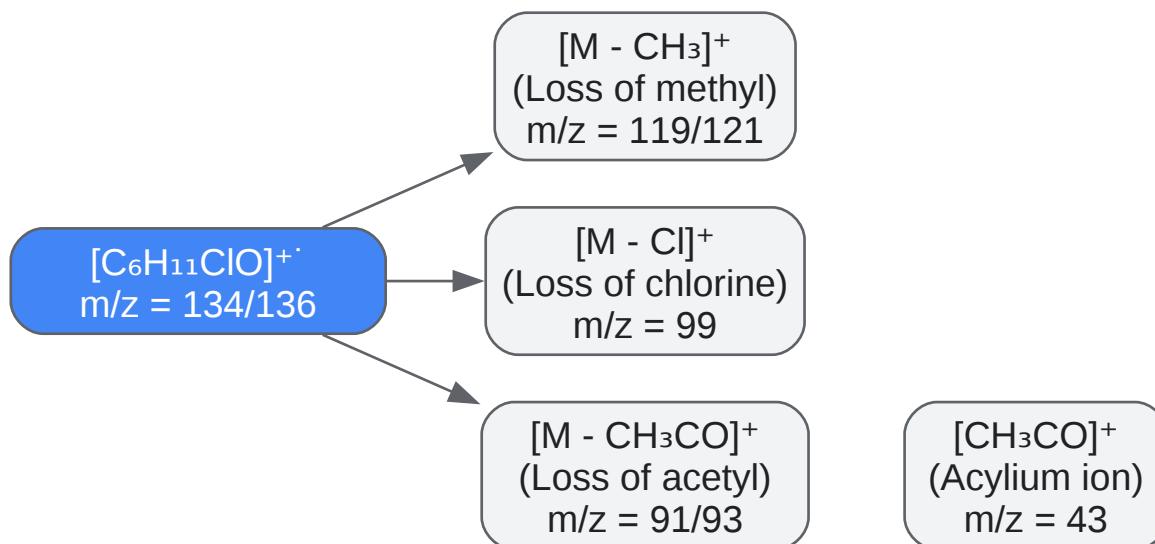
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). This column polarity is well-suited for moderately polar compounds.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL with a 20:1 split ratio.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 240°C.
 - Final hold: Hold at 240°C for 5 minutes.

- MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Mass Range: Scan from m/z 35 to 300.
- Transfer Line Temperature: 280°C.

Expected Results:

- Purity: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
- Identity: The mass spectrum should show the molecular ion (M^+) and characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments ($^{135}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1).



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Caption: Plausible EI fragmentation pathways for **5-Chloro-3-methylpentan-2-one**.

Spectroscopic Analysis: Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR reveals the number of different proton environments and their neighboring protons, while ^{13}C NMR shows the number of different carbon environments.

Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters (1H NMR):
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 16 ppm.
 - Number of Scans: 16.

- Relaxation Delay (d1): 2 seconds.
- Acquisition Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: 240 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.

Predicted NMR Data for **5-Chloro-3-methylpentan-2-one**: Structure:CH₃(a)-C(=O)-CH(b)(CH₃(c))-CH₂(d)-CH₂(e)-Cl

Assignment	¹ H NMR Prediction	¹³ C NMR Prediction	Rationale
(a) -CH ₃	~2.1 ppm (singlet, 3H)	~29 ppm	Protons on a methyl group adjacent to a ketone.
(b) -CH	~2.5-2.7 ppm (multiplet, 1H)	~48 ppm	Methine proton adjacent to a ketone and a methyl group.
(c) -CH ₃	~1.1 ppm (doublet, 3H)	~16 ppm	Protons on a methyl group coupled to the methine proton (b).
(d) -CH ₂	~1.8-2.0 ppm (multiplet, 2H)	~35 ppm	Methylene protons adjacent to the methine (b) and methylene (e).
(e) -CH ₂ -Cl	~3.6 ppm (triplet, 2H)	~42 ppm	Methylene protons deshielded by the adjacent chlorine atom.
C=O	N/A	~210 ppm	Carbonyl carbon, typically found far downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

- Sample Preparation: The analysis can be performed on the neat liquid sample. Place a single drop of the compound between two salt plates (NaCl or KBr).
- Instrumentation: A standard FT-IR spectrometer.

- Acquisition:
 - Method: Attenuated Total Reflectance (ATR) is a modern, simple alternative to salt plates.
 - Scan Range: 4000 - 600 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
 - Collect a background spectrum of the clean ATR crystal or empty salt plates before running the sample.

Expected Characteristic Absorption Bands:

- ~ 2960 - 2850 cm^{-1} : C-H (alkane) stretching vibrations.
- $\sim 1715 \text{ cm}^{-1}$: C=O (ketone) stretching. This is a strong, sharp, and highly characteristic peak.
- $\sim 1465 \text{ cm}^{-1}$ and $\sim 1375 \text{ cm}^{-1}$: C-H bending vibrations.
- ~ 750 - 650 cm^{-1} : C-Cl (alkyl chloride) stretching. This peak can sometimes be weak or obscured.

Data Integration and Conclusion

The conclusive characterization of **5-Chloro-3-methylpentan-2-one** is achieved by integrating the data from all techniques:

- GC-MS confirms the sample's volatility, provides a purity value (e.g., >98%), and shows a mass spectrum consistent with the molecular weight (m/z 134/136) and expected fragmentation.
- FT-IR confirms the presence of the key ketone (C=O at $\sim 1715 \text{ cm}^{-1}$) and alkyl halide (C-Cl) functional groups.
- ^1H and ^{13}C NMR provide the definitive structural proof, with all observed chemical shifts, integrations, and coupling patterns matching the proposed structure of **5-Chloro-3-**

methylpentan-2-one.

By following this multi-faceted analytical approach, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of **5-Chloro-3-methylpentan-2-one**, ensuring the integrity of their synthetic processes and final products.

References

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Sources

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